molecular formula C12H11NO B1275576 2-HYDROXY-6-(2-METHYLPHENYL)PYRIDINE CAS No. 300395-32-8

2-HYDROXY-6-(2-METHYLPHENYL)PYRIDINE

Cat. No.: B1275576
CAS No.: 300395-32-8
M. Wt: 185.22 g/mol
InChI Key: QHUKZSBVVXZUKQ-UHFFFAOYSA-N
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Description

2-HYDROXY-6-(2-METHYLPHENYL)PYRIDINE is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with an O-tolyl group at the 6-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-6-(2-METHYLPHENYL)PYRIDINE can be achieved through several synthetic routes. One common method involves the reaction of pyridine-2-ol with O-tolyl halides under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-6-(2-METHYLPHENYL)PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.

    Substitution: The O-tolyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organometallic compounds.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

2-HYDROXY-6-(2-METHYLPHENYL)PYRIDINE has diverse applications in scientific research due to its unique properties:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-HYDROXY-6-(2-METHYLPHENYL)PYRIDINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group at the 2-position and the O-tolyl group may play crucial roles in its binding affinity and specificity. The compound’s effects may involve pathways related to oxidative stress, cell signaling, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-ol: Lacks the O-tolyl group, making it less hydrophobic and potentially less active in certain applications.

    6-(O-tolyl)pyridine: Lacks the hydroxyl group, which may reduce its reactivity and potential biological activity.

    2-(O-tolyl)pyridine: The position of the O-tolyl group differs, which can affect its chemical and biological properties.

Uniqueness

2-HYDROXY-6-(2-METHYLPHENYL)PYRIDINE is unique due to the presence of both the O-tolyl group and the hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

6-(2-methylphenyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-5-2-3-6-10(9)11-7-4-8-12(14)13-11/h2-8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUKZSBVVXZUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396587
Record name 6-(2-Methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300395-32-8
Record name 6-(2-Methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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